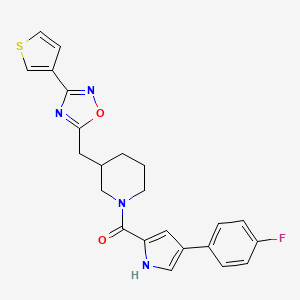

(4-(4-氟苯基)-1H-吡咯-2-基)(3-((3-(噻吩-3-基)-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

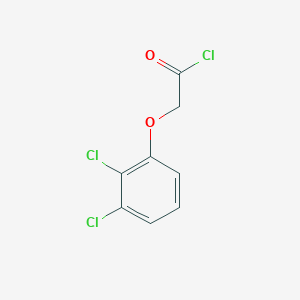

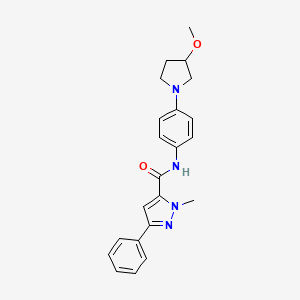

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H21FN4O2S and its molecular weight is 436.51. The purity is usually 95%.

BenchChem offers high-quality (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

11 β-羟基类固醇脱氢酶1型抑制剂

该化合物已知可抑制11 β-羟基类固醇脱氢酶1型 (11 β-HSD1)。该酶在细胞中将非活性糖皮质激素转化为其活性形式中起着至关重要的作用。 通过抑制该酶,该化合物有可能用于治疗通过抑制11 β-HSD1而得到改善的疾病 .

代谢综合征的治疗

代谢综合征包括2型糖尿病和肥胖等疾病,以及相关的疾病,包括胰岛素抵抗、高血压、脂质紊乱和心血管疾病,如缺血性(冠心病)。 该化合物在治疗这些疾病方面具有潜在应用 .

中枢神经系统疾病的治疗

该化合物在治疗中枢神经系统 (CNS) 疾病方面具有潜在应用,如轻度认知障碍和早期痴呆,包括阿尔茨海默病 .

在治疗性化合物中的应用

该化合物一般属于治疗性化合物的领域。 它可用于开发药物制剂 .

在电致变色器件中的应用

该化合物在电致变色器件领域具有潜在应用。这些器件在施加电场时会改变颜色。 该化合物可用作这些器件中的阳极材料 .

在储能器件中的应用

电致变色材料因其在储能器件中的潜在应用而受到广泛关注。 该化合物有可能用于开发这些器件 .

作用机制

Target of Action

The primary target of the compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) . This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol .

Mode of Action

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone interacts with its target, 11 β-HSD1, by inhibiting its activity . This inhibition prevents the conversion of cortisone to cortisol, thereby reducing the levels of active cortisol .

Biochemical Pathways

The inhibition of 11 β-HSD1 by (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone affects the glucocorticoid pathway . This pathway is involved in various physiological processes, including immune response, metabolism, and stress response .

Result of Action

The molecular and cellular effects of the action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involve a decrease in the levels of active cortisol due to the inhibition of 11 β-HSD1 . This can lead to the amelioration of disorders associated with excessive cortisol, such as metabolic syndrome, type 2 diabetes, obesity, hypertension, lipid disorders, and certain cardiovascular and CNS disorders .

Action Environment

The action, efficacy, and stability of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone can be influenced by various environmental factors. For instance, pH can affect the stability of similar compounds . .

属性

IUPAC Name |

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O2S/c24-19-5-3-16(4-6-19)18-11-20(25-12-18)23(29)28-8-1-2-15(13-28)10-21-26-22(27-30-21)17-7-9-31-14-17/h3-7,9,11-12,14-15,25H,1-2,8,10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVDLEVBWPJKPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)CC4=NC(=NO4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B2573019.png)

![2-{6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2573024.png)

![(Z)-ethyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2573040.png)